molecular formula C17H21N3O B5418082 2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetamide

2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetamide

Cat. No.: B5418082
M. Wt: 283.37 g/mol
InChI Key: VTMYLMZYVZMPHA-UHFFFAOYSA-N
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Description

2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetamide is a chemical compound with the molecular formula C17H21N3O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions

Properties

IUPAC Name

2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c18-17(21)13-20-10-8-19(9-11-20)12-15-6-3-5-14-4-1-2-7-16(14)15/h1-7H,8-13H2,(H2,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMYLMZYVZMPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC3=CC=CC=C32)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetamide typically involves the following steps:

    Formation of Naphthalen-1-ylmethyl Chloride: Naphthalene is reacted with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride to form naphthalen-1-ylmethyl chloride.

    N-Alkylation of Piperazine: Piperazine is reacted with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium carbonate to form 4-(Naphthalen-1-ylmethyl)piperazine.

    Acetylation: The resulting 4-(Naphthalen-1-ylmethyl)piperazine is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the acetamide group.

Scientific Research Applications

2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development targeting various diseases.

    Industry: Utilized in the development of materials with specific chemical properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The naphthalene moiety may facilitate binding to hydrophobic pockets in proteins, while the piperazine ring can interact with polar or charged residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Naphthalen-1-ylmethyl)piperazine: Lacks the acetamide group but shares the naphthalene and piperazine moieties.

    2-[4-(2-Methoxyphenyl)piperazin-1-yl]acetamide: Contains a methoxyphenyl group instead of the naphthalene moiety.

    2-[4-(Phenylmethyl)piperazin-1-yl]acetamide: Contains a phenylmethyl group instead of the naphthalene moiety.

Uniqueness

2-[4-(Naphthalen-1-ylmethyl)piperazin-1-yl]acetamide is unique due to the presence of the naphthalene moiety, which imparts distinct chemical and biological properties. This structural feature can enhance its binding affinity to certain molecular targets and influence its reactivity in chemical reactions.

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